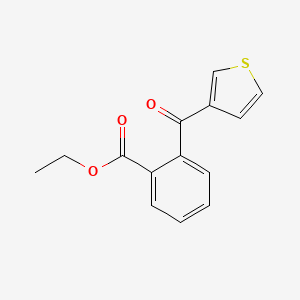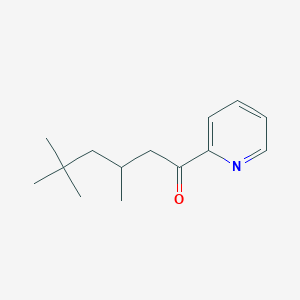
2,4,4-Trimethylpentyl 2-pyridyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,4-Trimethylpentyl 2-pyridyl ketone, also known as Mesityl oxide, is a colorless liquid with a fruity odor. It is widely used in various industries, including pharmaceuticals, cosmetics, and agrochemicals. The molecular formula is C14H21NO and the molecular weight is 219.32 .
Synthesis Analysis
A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . In this method, the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .Molecular Structure Analysis
The structure of 2,4,4-Trimethylpentyl 2-pyridyl ketone is complex and involves coordination with metal ions. For example, in one study, new complexes of 2-pyridyl ketone Schiff bases with Co(II), Ni(II), Zn(II) and Cd(II) nitrates and perchlorates were synthesized . The Schiff base ligands act as NNNN tetradentate ligands coordinating through pyridine nitrogens and azomethine nitrogens to transition metal ions .Physical And Chemical Properties Analysis
The molecular formula of 2,4,4-Trimethylpentyl 2-pyridyl ketone is C14H21NO . The average mass is 184.194 Da and the monoisotopic mass is 184.063660 Da .Scientific Research Applications
Organic Synthesis
2,4,4-Trimethylpentyl 2-pyridyl ketone is utilized in the rapid synthesis of 2-pyridyl ketone libraries. This process involves the reaction of 2-lithiopyridine with commercially available esters to produce 2-pyridyl ketones efficiently. The method is noted for being environmentally friendly, simplifying operations, and reducing reaction costs . Additionally, 2-pyridyl ketones are significant in bioactive molecules and natural products and serve as precursors for chiral 2-pyridine alcohols or 2-aminoalkyl pyridine ligands used in asymmetric catalysis .
properties
IUPAC Name |
3,5,5-trimethyl-1-pyridin-2-ylhexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(10-14(2,3)4)9-13(16)12-7-5-6-8-15-12/h5-8,11H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDGDIQBNHZNMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=N1)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641997 |
Source


|
| Record name | 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-74-3 |
Source


|
| Record name | 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


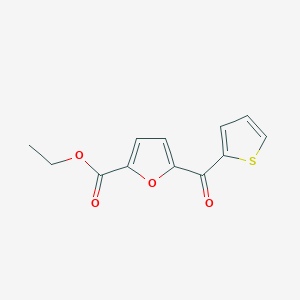
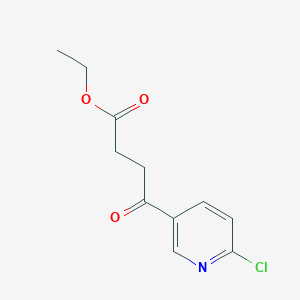
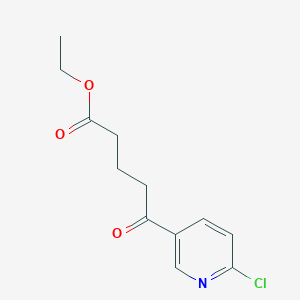

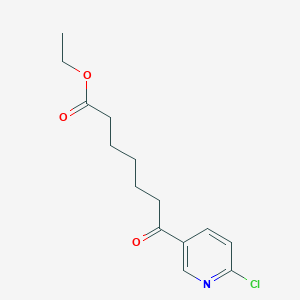
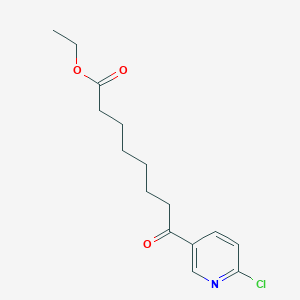
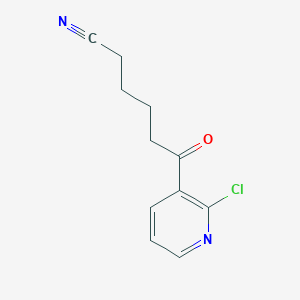

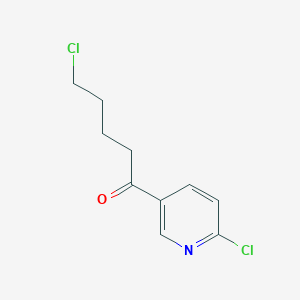
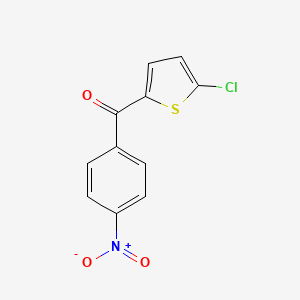

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)
